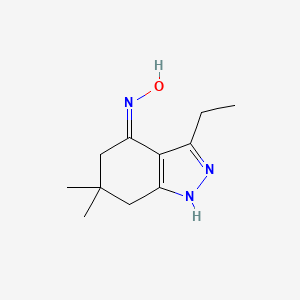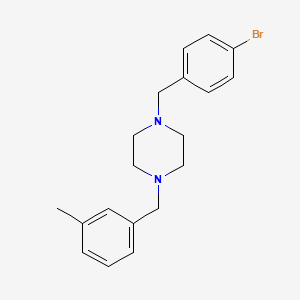![molecular formula C18H13BrN2O2 B6035097 N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6035097.png)
N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as BPIQ, is a chemical compound with potential therapeutic applications. It belongs to the class of pyrroloquinoline derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. It may also interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It can also inhibit the growth of bacterial cells by disrupting their cell membranes. Additionally, it has been shown to have anti-inflammatory properties, which may make it useful in treating certain inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in drug development. However, its complex chemical structure makes it difficult to modify and optimize for specific applications. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain contexts.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its use in developing new antibiotics to combat antibiotic-resistant bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use for specific applications.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves several steps, including the reaction of 4-bromobenzaldehyde with ethyl acetoacetate, followed by cyclization and condensation reactions. The final product is obtained through purification and isolation techniques. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been the subject of several scientific studies due to its potential applications in drug development. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It also has antimicrobial properties and has been studied for its potential use in treating bacterial infections.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-12-4-6-13(7-5-12)20-18(23)15-10-21-9-8-11-2-1-3-14(16(11)21)17(15)22/h1-7,10H,8-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNWSYDGSMYCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=CC=CC1=C32)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 7-(3-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6035020.png)
![2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B6035023.png)
![1-{2-[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6035034.png)
![1-[(2-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6035042.png)
![5-bromo-3-[2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6035048.png)
![1-[(4-methylbenzyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6035051.png)
![1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B6035068.png)

![ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6035080.png)

![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)

![1-[(4-nitrophenyl)acetyl]pyrrolidine](/img/structure/B6035107.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6035111.png)